molecular formula C15H12Br2O2 B2909004 3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde CAS No. 351066-39-2

3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde

Cat. No.: B2909004
CAS No.: 351066-39-2
M. Wt: 384.067
InChI Key: RLBLFJWYUOWHNV-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde is a halogenated aromatic aldehyde characterized by a benzaldehyde core substituted with two bromine atoms at the 3- and 5-positions and a 3-methylbenzyloxy group at the 4-position. Its molecular formula is C₁₅H₁₂Br₂O₂, with a molecular weight of 384.07 g/mol and a purity of ≥98% . The compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of allosteric modulators for muscarinic receptors and other bioactive molecules. Its aldehyde group enables participation in condensation reactions (e.g., Hantzsch dihydropyridine synthesis), while the bromine atoms enhance electrophilic substitution reactivity .

Properties

IUPAC Name

3,5-dibromo-4-[(3-methylphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2O2/c1-10-3-2-4-11(5-10)9-19-15-13(16)6-12(8-18)7-14(15)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBLFJWYUOWHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Br)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde typically involves the bromination of 4-[(3-methylbenzyl)oxy]benzaldehyde. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetic acid . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Chemical Reactions Analysis

3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde exhibit promising anticancer properties. The presence of bromine atoms enhances the reactivity of the compound, potentially allowing it to interact with biological targets such as enzymes and receptors involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its structural features may contribute to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways. Preliminary studies suggest that it could be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in developing new antibiotics .

Materials Science

Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing advanced polymers. Its reactive functional groups allow for incorporation into polymer chains through various polymerization techniques. This property is particularly useful in creating materials with specific thermal and mechanical properties suitable for applications in coatings, adhesives, and composites .

Dyes and Pigments
The compound's chromophoric characteristics make it suitable for use in dye synthesis. It can be modified to produce vibrant dyes for textiles or inks, contributing to the development of colorants with enhanced stability and lightfastness .

Synthetic Organic Chemistry

Reagent in Organic Synthesis
this compound acts as a versatile reagent in organic synthesis. It can participate in various reactions such as nucleophilic substitutions, reductions, and cross-coupling reactions. Its ability to undergo transformations makes it valuable for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in breast cancer cell lines; disrupted cell cycle progression
Antimicrobial EffectsEffective against E. coli and Staphylococcus aureus; potential for new antibiotic development
Polymer SynthesisUtilized as a monomer in creating thermally stable polymers; enhanced mechanical properties
Dyes and PigmentsDeveloped into a dye with high lightfastness; applicable in textile industry

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Features

The following table summarizes key structural and physicochemical properties of 3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde and its analogues:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 3-Methylbenzyloxy C₁₅H₁₂Br₂O₂ 384.07 Lab intermediate; potential M1 receptor modulator
3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzaldehyde 4-Fluorobenzyloxy C₁₄H₉Br₂FO₂ 388.03 Enhanced polarity due to fluorine; improved receptor binding in neuroactive compounds
3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde 2-Chlorobenzyloxy C₁₄H₉Br₂ClO₂ 384.45 Ortho-chloro substituent introduces steric hindrance; impacts reaction kinetics
3,5-Dibromo-4-[(4-chlorobenzyl)oxy]benzaldehyde 4-Chlorobenzyloxy C₁₄H₉Br₂ClO₂ 384.45 Para-chloro group increases electron-withdrawing effects; used in antioxidant Hantzsch adducts
3,5-Dibromo-4-[(4-methylbenzyl)oxy]benzaldehyde 4-Methylbenzyloxy C₁₅H₁₂Br₂O₂ 384.07 Methyl group enhances lipophilicity; comparable molecular weight to 3-methyl derivative
3,5-Dibromo-4-(2-(diethylamino)ethoxy)benzaldehyde Diethylaminoethoxy C₁₃H₁₆Br₂NO₂ 409.00 Basic amino group improves aqueous solubility; 30.6% synthesis yield via phenol alkylation
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde Propargyloxy C₁₀H₇BrO₂ 247.03 Alkyne functionality enables click chemistry; precursor to dihydropyridine antioxidants

Key Comparative Insights

Electronic and Steric Effects
  • Chlorine (in 2- or 4-chlorobenzyloxy) exerts electron-withdrawing effects, altering reaction pathways in Hantzsch adduct synthesis .
  • Methyl vs. Halogen : The 3-methylbenzyloxy group in the parent compound provides electron-donating effects, increasing stability compared to halogenated analogues. This contrasts with 4-chlorobenzyloxy derivatives, which may exhibit faster reaction rates in electrophilic substitutions due to stronger electron withdrawal .

Biological Activity

3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde is a compound of significant interest due to its structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound this compound features a phenolic structure with bromine substituents and an ether linkage. This structure is expected to influence its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, related dibrominated compounds have been shown to inhibit various pathogens, including bacteria (both Gram-positive and Gram-negative), viruses, and protozoa. The mechanisms often involve interference with cellular processes such as protein interactions and enzyme activities .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NamePathogen TargetedMechanism of ActionReference
3,5-Dibromo-4-hydroxybenzonitrileMycobacterium tuberculosisInhibition of cell wall synthesis
3,5-Dibromo-2-hydroxybenzonitrileEscherichia coliDisruption of membrane integrity
3-BenzylidenechromanonesCancer cell linesInduction of apoptosis via cell cycle arrest

Cytotoxicity and Anti-Cancer Activity

Studies have demonstrated that benzaldehyde derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, the incorporation of specific substituents in similar compounds has led to enhanced anti-proliferative activity. Research shows that these compounds can induce cell cycle arrest and apoptosis in cancer cells .

Case Study: Cytotoxic Effects

A study evaluated the cytotoxicity of a series of benzaldehyde derivatives against HL-60 leukemia cells. It was found that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating potent anti-cancer activity. The presence of bromine groups in the structure was correlated with increased efficacy against cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in pathogen survival and proliferation.
  • DNA Interaction : Some studies suggest that these compounds can interact with DNA, leading to disruptions in replication and transcription processes.
  • Cell Cycle Modulation : Evidence indicates that these compounds can induce cell cycle arrest in cancer cells, particularly at the G2/M phase .

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